molecular formula C10H9NO2 B580191 2-Hydroxy-3-methyl-4H-quinolizin-4-one CAS No. 15997-24-7

2-Hydroxy-3-methyl-4H-quinolizin-4-one

Cat. No.: B580191
CAS No.: 15997-24-7
M. Wt: 175.187
InChI Key: WEUKZGJVRMOHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methyl-4H-quinolizin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications

  • Allergy Treatment :
    • 2-Hydroxy-3-methyl-4H-quinolizin-4-one derivatives exhibit selective inhibitory activities against immunoglobulin E (IgE) formation. This property makes them promising candidates for treating allergic conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis. The compounds can be formulated into various pharmaceutical compositions for effective delivery .
  • Anticancer Properties :
    • Recent studies indicate that quinolizinone derivatives may possess anticancer properties. The structural features of these compounds allow them to interact with biological targets involved in cancer progression, although specific mechanisms remain under investigation .
  • Enzymatic Synthesis :
    • The compound has been synthesized using a one-pot enzymatic method involving multiple enzymes, which enhances the efficiency and specificity of its production. This approach not only facilitates the synthesis of this compound but also allows for the exploration of various derivatives with potential therapeutic effects .

Case Studies

  • IgE Inhibition Studies :
    • A patent outlines the efficacy of this compound derivatives in inhibiting IgE production in vitro and in vivo models. These studies demonstrated significant reductions in IgE levels in treated subjects compared to controls, suggesting potential for clinical applications in allergy management .
  • Anticancer Activity Assessment :
    • Research has shown that certain quinolizinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, specific compounds were tested against breast and lung cancer cells, revealing dose-dependent inhibition of cell proliferation .
  • Fluorescent Applications :
    • A study on fluorescent derivatives of this compound highlights their utility in bioimaging applications due to their fluorescent properties when excited by specific wavelengths . This opens avenues for their use as markers in biological research.

Properties

CAS No.

15997-24-7

Molecular Formula

C10H9NO2

Molecular Weight

175.187

IUPAC Name

2-hydroxy-3-methylquinolizin-4-one

InChI

InChI=1S/C10H9NO2/c1-7-9(12)6-8-4-2-3-5-11(8)10(7)13/h2-6,12H,1H3

InChI Key

WEUKZGJVRMOHOK-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C=CC=CN2C1=O)O

Synonyms

2-Hydroxy-3-methyl-quinolizin-4-one

Origin of Product

United States

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